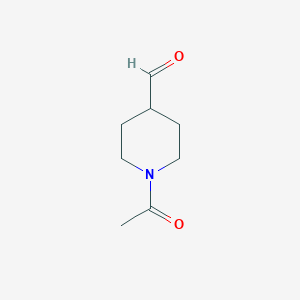

1-Acetylpiperidine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as the acetal derivatives of 1,2,3,4-tetrafluorotriptycene-9-carbaldehyde, involves the formation of rotamers in equilibrium. The synthesis process can be influenced by the choice of acetal moiety and the reaction conditions, which can lead to the selective crystallization of one rotamer from a mixture . Similarly, the synthesis of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles from aromatic carbaldehyde hydrazones involves the use of acylating agents like acetic anhydride or benzoyl chloride . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex, with the possibility of different isomers. For instance, the acetal derivatives of 1,2,3,4-tetrafluorotriptycene-9-carbaldehyde exhibit rotational isomerism and atropisomerism, which are forms of stereoisomerism . The molecular structure is often confirmed using spectroscopic data such as NMR, MS, and IR, and in some cases, X-ray analysis is used for further confirmation .

Chemical Reactions Analysis

The chemical reactions involving aldehyde derivatives can lead to various products depending on the reactants and conditions used. For example, the treatment of aromatic carbaldehyde hydrazones with acylating agents results in the formation of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles . These reactions are typically characterized by spectroscopic methods to confirm the structure of the products.

Physical and Chemical Properties Analysis

The physical and chemical properties of aldehyde derivatives like this compound can be inferred from related compounds. The equilibrium between different rotamers, as seen in the acetal derivatives of 1,2,3,4-tetrafluorotriptycene-9-carbaldehyde, can be influenced by the solvent, as shown by the shift in equilibrium in CDCl3 . The barriers to interconversion between rotamers are also a significant aspect of the physical properties, affecting the potential for atropisomerism . These properties are crucial for understanding the behavior of such compounds under various conditions.

Scientific Research Applications

Synthetic Methodologies and Catalysis

1-Acetylpiperidine-4-carbaldehyde serves as a precursor or intermediary compound in various synthetic routes and catalytic processes, demonstrating its versatility in organic synthesis. For instance, palladium-catalyzed cyclization of related carbaldehydes with carbon monoxide and carboxylic acids has been explored to afford corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-yl alkanoates, showcasing the potential of such compounds in constructing complex molecular structures through carbon-carbon bond formation under carbon monoxide pressure (Cho & Kim, 2008). Additionally, acetic acid-promoted redox annulations have utilized amines and carbaldehydes for dual C–H bond functionalization, indicating the role of similar aldehydes in facilitating redox-neutral annulations and the synthesis of heterocyclic compounds (Zhengbo Zhu & D. Seidel, 2017).

Advanced Material Synthesis

In the realm of material science, compounds analogous to this compound have found applications in the development of novel materials. Efficient syntheses of thienyl-substituted terpyridines and their metal complexes, which are crucial for creating functional materials with potential applications in electronics and photonics, highlight the importance of carbaldehydes in constructing complex ligands and their coordination compounds (Constable et al., 2004).

Organic Electrosynthesis

Electrocatalytic methods for the oxidation of aldehydes to carboxylic acids, using mediators like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), offer a sustainable alternative to traditional oxidative methods. This showcases the potential utility of carbaldehydes in electrosynthetic applications for the green synthesis of carboxylic acids, which are valuable in pharmaceuticals and chemicals industry (Rafiee et al., 2018).

Pharmacological Research

While the focus is on excluding drug-related information, it's worth noting that derivatives of similar compounds have been evaluated for their biological activities, such as antioxidant and anti-inflammatory properties. This indicates the broader chemical family's potential in contributing to the discovery and development of new therapeutic agents (Sudha et al., 2021).

Mechanism of Action

While the specific mechanism of action for 1-Acetylpiperidine-4-carbaldehyde is not mentioned in the sources, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Future Directions

Piperidines, including 1-Acetylpiperidine-4-carbaldehyde, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-acetylpiperidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEFRJJPHHMUQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593684 |

Source

|

| Record name | 1-Acetylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155826-26-9 |

Source

|

| Record name | 1-Acetylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)